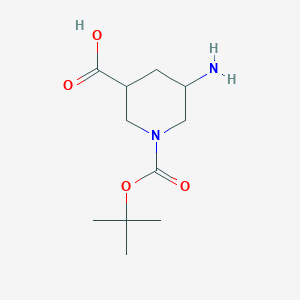

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Description

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a Boc-protected piperidine derivative featuring both an amino group and a carboxylic acid moiety on the six-membered piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes, particularly in peptide chemistry and drug development. This compound is valued for its conformational flexibility, which allows it to interact with biological targets such as enzymes and receptors. Its applications span medicinal chemistry, prodrug design, and as a building block for complex heterocycles .

Properties

Molecular Formula |

C11H20N2O4 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15) |

InChI Key |

COUSEPKMLOODLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group

- Introduction of the carboxylic acid functionality at the 3-position

- Amination at the 5-position, either by direct substitution or via intermediate transformations

Representative Synthetic Routes

Detailed Method from Patent CN105130879A

- The patent describes preparation of (R)-3-Boc-aminopiperidine derivatives by selective Boc protection and stereoselective amination steps.

- The process involves cyclization and protection steps under mild conditions to maintain stereochemical integrity.

- This method is scalable and suitable for industrial production with high enantiomeric purity.

Alternative Synthetic Routes from Recent Literature

- A 2023 Royal Society of Chemistry study reports a method starting from 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate, followed by alkylation with alkyl halides to afford substituted 1-(tert-butoxycarbonyl)-3-carboxylic acids, including amino derivatives after further transformation.

- Another study describes enantioselective synthesis of Boc-protected piperidine derivatives via reaction with Boc-aminopiperidine and triethylamine at low temperatures (-50°C), achieving good yields (74–84%) and high stereochemical purity.

Reaction Conditions and Optimization

Summary Table of Key Preparation Methods

Final Remarks

The preparation of 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is well-established through Boc protection of piperidine derivatives, followed by carboxylation and amination steps. Advances in stereoselective synthesis and industrial process optimization have improved yields, purity, and scalability. The choice of reaction conditions, solvents, and purification methods critically influences the final product quality, making this compound a reliable intermediate for pharmaceutical and synthetic organic chemistry applications.

Chemical Reactions Analysis

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in molecular composition, substituents, and applications:

Key Comparative Findings

Ring Size and Conformational Flexibility

- Piperidine vs. Pyrrolidine: The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine analogue (3-Amino-1-Boc-pyrrolidine-3-carboxylic acid). Pyrrolidine derivatives exhibit higher ring strain, which can restrict rotational freedom and alter binding kinetics .

Substituent Effects

- Aromatic Groups : The addition of a benzyl (e.g., (S)-3-benzyl derivative) or phenyl group (e.g., (3S,4R)-4-phenyl derivative) enhances lipophilicity, improving blood-brain barrier penetration. However, these groups may also increase metabolic instability .

- Halogenation : The compound from incorporates chlorine and fluorine atoms, which enhance electronegativity and binding affinity to hydrophobic enzyme pockets, making it suitable for kinase inhibitors .

Stereochemical Considerations

- The stereoisomer (3S,4S)-4-amino-1-Boc-piperidine-3-carboxylic acid () demonstrates distinct biological activity compared to its (3S,4R) counterpart (), underscoring the importance of stereochemistry in target selectivity .

Pharmacological and Commercial Aspects

- Prodrug Potential: Nipecotic acid prodrugs (related to piperidine derivatives) show improved bioavailability compared to unprotected analogues, a property shared by Boc-protected compounds .

- Cost and Availability : Derivatives like (S)-3-benzyl-1-Boc-piperidine-3-carboxylic acid () are commercially available at premium prices (€141–218 per 100–250 mg), reflecting their synthetic complexity .

Biological Activity

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 368866-17-5) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in the synthesis of amino acids and peptides. The biological activity of this compound is of particular interest for its implications in drug development and therapeutic applications.

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- IUPAC Name : 3-amino-1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid

- Purity : Typically ≥ 97%

- Storage : Keep in a dark place, sealed, at 2-8°C

Biological Activity Overview

Research indicates that compounds with a piperidine structure often exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.

Antibacterial and Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity observed in related piperidine derivatives. For example, certain derivatives have demonstrated significant inhibition of TNFα production in vitro, suggesting that similar compounds could modulate inflammatory responses effectively . The presence of the amino group in the structure is often crucial for these activities.

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors relevant to viral replication or inflammatory pathways. The amino group likely plays a critical role in these interactions, enhancing binding affinity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.